molecular formula C19H20N2O3S B495108 3-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid

3-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B495108
M. Wt: 356.4g/mol
InChI Key: FOCAKYCVXWBREO-UHFFFAOYSA-N
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Description

3-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid is a complex organic compound that features a benzoimidazole core with a propionic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole core, followed by the introduction of the propionic acid side chain and the m-tolyloxy-ethylsulfanyl group. Common reagents used in these reactions include benzoic acid derivatives, ethylsulfanyl compounds, and propionic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzoimidazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The propionic acid side chain may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-o-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid
  • 3-[2-(2-p-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid

Uniqueness

3-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid is unique due to the specific positioning of the m-tolyloxy-ethylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its ortho- and para- counterparts, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4g/mol

IUPAC Name

3-[2-[2-(3-methylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate

InChI

InChI=1S/C19H20N2O3S/c1-14-5-4-6-15(13-14)24-11-12-25-19-20-16-7-2-3-8-17(16)21(19)10-9-18(22)23/h2-8,13H,9-12H2,1H3,(H,22,23)

InChI Key

FOCAKYCVXWBREO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CCC(=O)O

Isomeric SMILES

CC1=CC(=CC=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CCC(=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CCC(=O)[O-]

solubility

53.4 [ug/mL]

Origin of Product

United States

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